molecular formula C12H20N2O B12613023 (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol CAS No. 918968-70-4

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol

Katalognummer: B12613023
CAS-Nummer: 918968-70-4
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: JXUDWBGFXQYLSP-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol is a chiral compound with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of a pyridine derivative with an appropriate chiral amine. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability. These methods often use fixed-bed reactors with catalysts such as Raney nickel to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .

Eigenschaften

CAS-Nummer

918968-70-4

Molekularformel

C12H20N2O

Molekulargewicht

208.30 g/mol

IUPAC-Name

(2S)-3-methyl-2-(2-pyridin-2-ylethylamino)butan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(2)12(9-15)14-8-6-11-5-3-4-7-13-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

JXUDWBGFXQYLSP-GFCCVEGCSA-N

Isomerische SMILES

CC(C)[C@@H](CO)NCCC1=CC=CC=N1

Kanonische SMILES

CC(C)C(CO)NCCC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.